molecular formula C8H10BrNO2 B1380976 2-Bromo-5-(2-methoxyethoxy)pyridine CAS No. 1144110-14-4

2-Bromo-5-(2-methoxyethoxy)pyridine

Cat. No. B1380976
CAS RN: 1144110-14-4
M. Wt: 232.07 g/mol
InChI Key: QMNYDLUNGKGNLV-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used as a reagent in the preparation of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(2-methoxyethoxy)pyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a bromine atom and at the 5th position with a 2-methoxyethoxy group .


Physical And Chemical Properties Analysis

2-Bromo-5-(2-methoxyethoxy)pyridine is a solid at room temperature. It has a molecular weight of 232.08 . .

Scientific Research Applications

Spectroscopic and Optical Studies

  • "5-Bromo-2-(trifluoromethyl)pyridine," closely related to the compound of interest, was characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Density Functional Theory (DFT) was applied for structural optimization and vibrational frequency analysis. The study also explored its non-linear optical properties, providing insights into its potential applications in optical technologies (Vural & Kara, 2017).

Chemical Reactivity and Synthesis

  • "2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" and its regioisomer were studied for their structural differences and chemical reactivity. These compounds, similar to "2-Bromo-5-(2-methoxyethoxy)pyridine," play a role in synthetic chemistry, particularly in the creation of novel compounds (Sopková-de Oliveira Santos et al., 2003).

  • A study on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions highlighted the utility of similar bromo-pyridine compounds in synthesizing new chemical entities. These derivatives showed potential as chiral dopants for liquid crystals and were evaluated for their anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Catalysis and Functionalization

  • "5-Bromo-2-(1H-imidazol-2-yl)pyridine" was found to be an effective catalyst in promoting CuI-catalyzed hydroxylation of aryl bromides. This study shows the role of bromo-pyridine derivatives in catalytic systems, leading to efficient transformation of substrates (Jia et al., 2011).

Molecular Docking and Biological Studies

  • Research on 6-bromo-imidazo[4,5-b]pyridine derivatives, similar in structure to "2-Bromo-5-(2-methoxyethoxy)pyridine," included molecular docking studies to evaluate their potential as tyrosyl-tRNA synthetase inhibitors. These compounds were synthesized and characterized, demonstrating the broad potential of bromo-pyridine derivatives in drug development and molecular biology (Jabri et al., 2023).

Safety and Hazards

The compound is considered to cause skin irritation and serious eye irritation. Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-bromo-5-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYDLUNGKGNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-5-hydroxypyridine (1 mmol) is dissolved in DMF (2.5 ml) and NaH (1.4 eq., 60% suspension in liquid paraffin) is added. After 30 min 1-Bromo-2-methoxy-ethane (1.1 eq.) is added and the reaction solution is stirred 3 days. The reaction solution is pored into water and extracted with methyl-tert.-butyl ether. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. 2-Bromo-5-(2-methoxyethoxy)-pyridine is obtained after column chromatography as colorless powder in a yield of 42%; HPLC (method C): 1.48 min; LC-MS (method A): 1.11 min, 231.95 (M+H+).
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1 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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